molecular formula C32H32N4O4 B12938028 7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12938028
M. Wt: 536.6 g/mol
InChI Key: QVPHPHSAEVBCLJ-ITGKQZKFSA-N
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Description

7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a complex organic compound characterized by its unique molecular structure This compound features a tetrahydrofuran ring substituted with benzyloxy groups and a pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multi-step organic reactions. The initial steps often include the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. Subsequent steps involve the introduction of the pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety via nucleophilic substitution or coupling reactions. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove protective groups or to modify the tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can lead to the formation of deprotected tetrahydrofuran derivatives.

Scientific Research Applications

7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine analogs: These compounds share a similar core structure but differ in the substituents attached to the tetrahydrofuran or pyrrolo[2,1-f][1,2,4]triazin-4-amine moieties.

    Other tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring and various substituents, which may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and potential for interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C32H32N4O4/c33-32-27-17-16-26(36(27)35-22-34-32)29-31(39-20-25-14-8-3-9-15-25)30(38-19-24-12-6-2-7-13-24)28(40-29)21-37-18-23-10-4-1-5-11-23/h1-17,22,28-31H,18-21H2,(H2,33,34,35)/t28-,29+,30-,31+/m1/s1

InChI Key

QVPHPHSAEVBCLJ-ITGKQZKFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=CC=C4N3N=CN=C4N)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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